N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide
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Overview
Description
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a thiophene ring, a pyrrolidine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Pyrrolidine and thiazole moieties are found in many biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
The mode of action of a compound depends on its interaction with its targets. Pyrrolidine and thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. As mentioned, pyrrolidine and thiazole derivatives can affect a wide range of biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine and thiazole moieties can influence these properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thiophene and thiazole rings via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines
Scientific Research Applications
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiophene, pyrrolidine, or thiazole rings, such as:
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Pyrrolidine derivatives: Commonly found in pharmaceuticals due to their biological activity.
Thiazole derivatives: Used in various applications, including as antimicrobial agents and in dye synthesis.
Uniqueness
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-13(12-8-19-9-14-12)15-11-1-3-16(6-11)5-10-2-4-18-7-10/h2,4,7-9,11H,1,3,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRAAPYRSIIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=N2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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